molecular formula C19H18N4O3S B2410498 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251596-37-8

6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2410498
CAS No.: 1251596-37-8
M. Wt: 382.44
InChI Key: LNSJNOPWTUZZLP-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a complex hybrid structure, incorporating a [1,2]thiazolo[4,3-d]pyrimidine-5,7-dione core, a scaffold known for its significant relevance in medicinal chemistry. While the specific biological profile of this exact compound is a subject of ongoing investigation, its structure suggests potential as a key intermediate or active candidate in drug discovery. The integration of the 4-phenyl-1,2,3,6-tetrahydropyridine moiety is a particularly notable feature, often associated with central nervous system (CNS) activity and the ability to cross the blood-brain barrier. Researchers can leverage this compound to explore its potential mechanism of action, which may include enzyme inhibition or receptor modulation, particularly in areas such as virology, given the documented anti-human cytomegalovirus (HCMV) activity of structurally related thiazolo[4,5-d]pyrimidine derivatives (Antivir Chem Chemother, 1998) . Its primary research value lies in its application as a building block for the synthesis of novel chemical entities or as a pharmacological probe to study specific biological pathways in vitro. This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-ethyl-3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-23-17(24)15-14(20-19(23)26)16(27-21-15)18(25)22-10-8-13(9-11-22)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSJNOPWTUZZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine and thiazolopyrimidine derivatives, such as:

Uniqueness

What sets 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Biological Activity

The compound 6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione (CAS No. 43064-12-6) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This compound contains a thiazolo-pyrimidine core with an ethyl and phenyl substituent that may influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). These studies utilized the MTT assay to determine the inhibitory concentration (IC50) values of the compounds.

Compound Cell Line IC50 (µM)
6-Ethyl derivativeA549<30
Similar thiazolo derivativeHT-29<25
Similar thiazolo derivativeMKN-45<20

The results indicate that many synthesized derivatives exhibit potent anticancer activity with IC50 values under 30 µM, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Studies have shown that related thiazolo-pyrimidine derivatives possess antibacterial activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these compounds was found to be around 256 µg/mL . This suggests that modifications in the structure can enhance antimicrobial efficacy.

The proposed mechanism of action for the anticancer activity involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain derivatives have shown high inhibition rates against Pim-1 kinase and other tyrosine kinases . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis of various thiazolo-pyrimidine derivatives from a common precursor. The synthesized compounds were evaluated for their biological activities:

  • Synthesis Methodology : Multi-component reactions were employed to generate diverse derivatives.
  • Biological Testing : Each derivative underwent rigorous biological testing against multiple cancer cell lines.
  • Findings : Compounds showed varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells.

Q & A

Basic: How can the synthetic yield of this thiazolo-pyrimidine derivative be optimized in multi-step reactions?

Answer:
Optimization requires precise control of reaction conditions and reagent selection. Key steps include:

  • Oxidation: Use diacetoxyiodobenzene as an oxidizing agent to facilitate critical intermediate formation .
  • Solvent Selection: Ethanol or methylene chloride improves solubility and reaction efficiency .
  • Temperature Control: Maintain reflux conditions (±2°C) during cyclization to minimize side products .
  • Catalysts: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) enhances nucleophilic substitution reactions .
  • Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity fractions .

Advanced: What computational-experimental hybrid approaches resolve discrepancies in predicted vs. observed reactivity of the tetrahydropyridine moiety?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states .
  • Reaction Path Search: Apply the AFIR (Artificial Force Induced Reaction) method to explore energetically feasible mechanisms .
  • Experimental Validation: Cross-validate computational predictions with kinetic studies (e.g., variable-temperature NMR) and isotopic labeling .
  • Feedback Loops: Integrate experimental data into computational workflows via platforms like ICReDD to refine predictive models .

Basic: Which analytical techniques are essential for confirming structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., ethyl substituents at C6) and confirms regioselectivity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
  • X-ray Crystallography: Resolves atomic coordinates and confirms fused thiazolo-pyrimidine core geometry .
  • HPLC-PDA: Assesses purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers elucidate the compound’s enzyme inhibition mechanism in cancer cell lines?

Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays to measure inhibition constants (Kᵢ) for targets like kinases or topoisomerases .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions, focusing on the tetrahydropyridine carbonyl group’s role .
  • siRNA Knockdowns: Silence putative targets (e.g., PI3K/AKT pathway enzymes) to correlate inhibition with anti-proliferative effects .
  • Metabolomic Profiling: Track downstream metabolic disruptions via LC-MS to identify affected pathways .

Basic: What are common purification challenges for this compound, and how are they addressed?

Answer:

  • Low Solubility: Use dimethylformamide (DMF)/tetrahydrofuran (THF) mixtures (1:3 v/v) to dissolve polar intermediates .
  • Byproduct Formation: Add scavengers (e.g., polymer-bound thiourea) during amide coupling to trap unreacted reagents .
  • Chromatography Optimization: Employ flash chromatography with gradient elution (0–5% methanol in dichloromethane) for better resolution .
  • Crystallization: Recrystallize from ethyl acetate/hexane at −20°C to obtain high-purity crystals .

Advanced: How can statistical design of experiments (DoE) improve reaction condition optimization for novel derivatives?

Answer:

  • Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .
  • Response Surface Methodology (RSM): Central composite designs model non-linear relationships between factors (e.g., solvent polarity) and yield .
  • ANOVA Analysis: Quantify the significance of interaction effects (e.g., pH × temperature) to prioritize optimization .
  • Robustness Testing: Apply Taguchi methods to assess reproducibility under scaled-up conditions .

Basic: What solvent systems are optimal for facilitating nucleophilic substitutions in the thiazolo-pyrimidine core?

Answer:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) enhance electrophilicity at the C3 carbonyl .
  • Co-solvent Systems: Ethanol/water (7:3 v/v) balances solubility and reactivity for hydrolysis-sensitive intermediates .
  • Catalytic Additives: Crown ethers (e.g., 18-crown-6) in THF improve potassium ion coordination during SNAr reactions .

Advanced: How can in silico toxicity prediction tools guide the selection of safer analogs?

Answer:

  • ADMET Profiling: Use SwissADME or ProTox-II to predict pharmacokinetics and hepatotoxicity risks .
  • Structural Alerts: Identify toxicophores (e.g., reactive Michael acceptors) via DEREK or LeadScope .
  • CYP Inhibition Assays: Simulate cytochrome P450 interactions using StarDrop’s IsoCyp module to avoid drug-drug interactions .

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